Cas no 87150-13-8 (4-(5-Oxazolyl)benzonitrile)

4-(5-Oxazolyl)benzonitrile structure
4-(5-Oxazolyl)benzonitrile structure
Product Name:4-(5-Oxazolyl)benzonitrile
CAS No:87150-13-8
MF:C10H6N2O
MW:170.16744184494
MDL:MFCD00084987
CID:95398
PubChem ID:2777271
Update Time:2024-10-26

4-(5-Oxazolyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(1,3-Oxazol-5-yl)benzonitrile
    • 5-(4-CYANOPHENYL)OXAZOLE
    • 4-(1,3-OXAZOL-5-YL)BENZENECARBONITRILE
    • 4-(5-Oxazolyl)benzonitrile
    • 4-(oxazol-5-yl)benzonitrile
    • Benzonitrile, 4-(5-oxazolyl)-
    • Maybridge1_003207
    • 4-Oxazol-5-yl-benzonitrile
    • Benzonitrile,4-(5-oxazolyl)-
    • HMS550J17
    • LZMCNLOQTURTHS-UHFFFAOYSA-N
    • RW1235
    • TRA0028774
    • SY012458
    • ST2405300
    • W89
    • 4-(5-Oxazolyl)benzonitrile (ACI)
    • 87150-13-8
    • CHEMBL3354471
    • CS-0060228
    • DB-006529
    • AKOS005216428
    • SCHEMBL2921542
    • 9X-0874
    • DTXSID30380448
    • MFCD00084987
    • MDL: MFCD00084987
    • Inchi: 1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H
    • InChI Key: LZMCNLOQTURTHS-UHFFFAOYSA-N
    • SMILES: N#CC1C=CC(C2=CN=CO2)=CC=1

Computed Properties

  • Exact Mass: 170.04800
  • Monoisotopic Mass: 170.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 344.2 ℃ at 760 mmHg
  • Flash Point: 162℃
  • Refractive Index: 1.599
  • PSA: 49.82000
  • LogP: 2.21328
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-(5-Oxazolyl)benzonitrile Security Information

4-(5-Oxazolyl)benzonitrile Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(5-Oxazolyl)benzonitrile Pricemore >>

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4-(5-Oxazolyl)benzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Reference
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; 6 - 18 h, 80 °C
Reference
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction
Primas, Nicolas; et al, Tetrahedron, 2009, 65(32), 6348-6353

Production Method 3

Reaction Conditions
Reference
7-Aroyl-1H,7H-s-triazolo[1,2-a]-s-triazole-1,3(2H)-diones, a new class of compounds from 5-phenyloxazoles and 4-phenyl-4H-1,2,4-triazole-3,5-dione
Huth, Andreas; et al, Liebigs Annalen der Chemie, 1984, (4), 641-8

Production Method 4

Reaction Conditions
1.1 Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol
Reference
A solid-phase equivalent of van Leusen's TosMIC, and its application in oxazole synthesis
Kulkarni, Bheemashankar A.; et al, Tetrahedron Letters, 1999, 40(30), 5633-5636

Production Method 5

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
2.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Reference
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Production Method 6

Reaction Conditions
1.1 Reagents: Formic acid ,  Piperidine Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide
2.1 Reagents: Sodium ethoxide Solvents: Ethanol
3.1 Reagents: Formic acid
4.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
4.2 Reagents: Ethyl vinyl ether
5.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
6.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Reference
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Production Method 7

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium acetylacetonate Solvents: Dimethylacetamide ;  24 h, 110 °C
2.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
Reference
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

Production Method 8

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium acetylacetonate Solvents: Dimethylacetamide ;  24 h, 110 °C
2.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
Reference
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 100 °C
Reference
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

Production Method 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -30 °C; 20 min, -30 °C
1.2 Reagents: Triisopropyl borate ;  2 h, -30 °C; 45 min, -30 °C → rt
1.3 Solvents: Tetrahydrofuran ;  5 min, rt
1.4 Reagents: Acetic acid ;  1 h, pH 5, rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; 6 - 18 h, 80 °C
Reference
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction
Primas, Nicolas; et al, Tetrahedron, 2009, 65(32), 6348-6353

Production Method 11

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -30 °C → rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -30 °C; 20 min, -30 °C
2.2 Reagents: Triisopropyl borate ;  2 h, -30 °C; 45 min, -30 °C → rt
2.3 Solvents: Tetrahydrofuran ;  5 min, rt
2.4 Reagents: Acetic acid ;  1 h, pH 5, rt
3.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; 6 - 18 h, 80 °C
Reference
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction
Primas, Nicolas; et al, Tetrahedron, 2009, 65(32), 6348-6353

Production Method 12

Reaction Conditions
1.1 Reagents: Formic acid
2.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
2.2 Reagents: Ethyl vinyl ether
3.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
4.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Reference
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
2.1 Reagents: Formic acid
3.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
3.2 Reagents: Ethyl vinyl ether
4.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
5.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Reference
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Production Method 14

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
2.1 Reagents: Formic acid ,  Piperidine Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide
3.1 Reagents: Sodium ethoxide Solvents: Ethanol
4.1 Reagents: Formic acid
5.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
5.2 Reagents: Ethyl vinyl ether
6.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
7.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Reference
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Production Method 15

Reaction Conditions
1.1 Catalysts: Benzyltrimethylammonium hydroxide
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
3.1 Reagents: Formic acid ,  Piperidine Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide
4.1 Reagents: Sodium ethoxide Solvents: Ethanol
5.1 Reagents: Formic acid
6.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
6.2 Reagents: Ethyl vinyl ether
7.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
8.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
Reference
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
Reference
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
Reference
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

4-(5-Oxazolyl)benzonitrile Raw materials

4-(5-Oxazolyl)benzonitrile Preparation Products

4-(5-Oxazolyl)benzonitrile Suppliers

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(CAS:87150-13-8)4-(5-Oxazolyl)benzonitrile
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Quantity:5g/10g
Purity:99%
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Amadis Chemical Company Limited
(CAS:87150-13-8)4-(5-Oxazolyl)benzonitrile
A842019
Purity:99%/99%
Quantity:5g/10g
Price ($):157.0/312.0
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